(2,3-Difluorophenyl)hydrazine hydrochloride physical properties
(2,3-Difluorophenyl)hydrazine hydrochloride physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of (2,3-Difluorophenyl)hydrazine hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds with potential therapeutic activities.
Core Physical Properties
(2,3-Difluorophenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative. While specific experimental data for the 2,3-difluoro isomer is not extensively reported in publicly available literature, the general properties can be inferred from related compounds and supplier information.
Table 1: Physical and Chemical Properties of (2,3-Difluorophenyl)hydrazine hydrochloride and Related Isomers
| Property | (2,3-Difluorophenyl)hydrazine hydrochloride | (2,4-Difluorophenyl)hydrazine hydrochloride | (2,5-Difluorophenyl)hydrazine hydrochloride | (3,5-Difluorophenyl)hydrazine hydrochloride | Phenylhydrazine hydrochloride |
| CAS Number | 60481-38-1 | 51523-79-6 | 175135-73-6 | 502496-27-7 | 59-88-1 |
| Molecular Formula | C₆H₇ClF₂N₂ | C₆H₇ClF₂N₂ | C₆H₇ClF₂N₂ | C₆H₇ClF₂N₂ | C₆H₉ClN₂ |
| Molecular Weight | 180.58 g/mol | 180.58 g/mol | 180.58 g/mol | 180.58 g/mol | 144.60 g/mol |
| Melting Point | Data not available | 210 °C (decomposes) | 75 - 76 °C | 261-266 °C (decomposes)[1] | 250 - 254 °C (decomposes) |
| Appearance | Inferred to be a solid, likely a crystalline powder. | White to light yellow crystal powder. | Solid | Dark fawn/light tan solid.[1] | White to pale yellow crystalline powder. |
| Solubility | Expected to be soluble in polar solvents such as water, ethanol, and DMSO. | Soluble in DMSO (slightly), Methanol (slightly). | Data not available | Data not available | Soluble in water, ethanol, and other polar solvents. |
Experimental Protocols
Detailed experimental protocols for determining the key physical properties of (2,3-Difluorophenyl)hydrazine hydrochloride are outlined below. These are standard methods applicable to fine organic chemicals.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity. The capillary method is a widely used and reliable technique.
Protocol:
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Sample Preparation: A small amount of the dry, finely powdered (2,3-Difluorophenyl)hydrazine hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
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Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Determination of Solubility
Understanding the solubility of a compound is essential for its application in synthesis, purification, and formulation.
Protocol:
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Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexane, and dimethyl sulfoxide).
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Qualitative Assessment: To a test tube containing approximately 1 mL of the chosen solvent, a small, measured amount (e.g., 10 mg) of (2,3-Difluorophenyl)hydrazine hydrochloride is added.
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Mixing and Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature). The dissolution of the solid is observed.
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Classification: The solubility is typically classified as:
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Soluble: The entire solid dissolves.
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Partially soluble: A portion of the solid dissolves.
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Insoluble: The solid does not appear to dissolve.
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Quantitative Assessment (Optional): For a more precise measurement, known amounts of the solute are added to a fixed volume of the solvent until no more solute dissolves, and the concentration is then determined.
Synthesis of (2,3-Difluorophenyl)hydrazine hydrochloride
The synthesis of (2,3-Difluorophenyl)hydrazine hydrochloride typically follows a well-established route for the preparation of phenylhydrazine derivatives, starting from the corresponding aniline.
Reaction Scheme:
The synthesis involves a two-step process:
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Diazotization: 2,3-Difluoroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
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Reduction: The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid. The resulting (2,3-Difluorophenyl)hydrazine hydrochloride precipitates from the solution and can be isolated by filtration.
Application in Drug Development: Synthesis of Pyrazole Derivatives
A significant application of (2,3-Difluorophenyl)hydrazine hydrochloride in drug development is its use as a key precursor in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The fluorine substituents on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug candidates.
The general workflow for the synthesis of pyrazole derivatives from (2,3-Difluorophenyl)hydrazine hydrochloride involves a condensation reaction with a 1,3-dicarbonyl compound.
Caption: Workflow for the synthesis of pyrazole derivatives.
This workflow highlights the crucial role of (2,3-Difluorophenyl)hydrazine hydrochloride as a starting material in the generation of diverse libraries of pyrazole compounds for screening and lead optimization in drug discovery programs. The specific nature of the 1,3-dicarbonyl compound can be varied to produce a wide array of substituted pyrazoles with different pharmacological profiles.
